molecular formula C17H19F2N5O3S B6530766 3,4-difluoro-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide CAS No. 946225-35-0

3,4-difluoro-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide

Cat. No. B6530766
CAS RN: 946225-35-0
M. Wt: 411.4 g/mol
InChI Key: UTSYSJSMJFAARU-UHFFFAOYSA-N
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Description

Compounds with similar structures, such as pyrimidine derivatives, are widely used in therapeutic disciplines due to their high degree of structural diversity . They are known to exhibit a wide range of biological activities, including anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be quite diverse, depending on the functional groups present in the molecule. For example, pyrimidine derivatives can undergo a variety of reactions, including nucleophilic substitutions, eliminations, and additions .

Advantages and Limitations for Lab Experiments

3,4-difluoro-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide has a number of advantages and limitations when used in lab experiments. One of the main advantages is that it is relatively inexpensive and readily available. In addition, it is a relatively stable molecule and can be stored for long periods of time. Furthermore, it is a versatile molecule and can be used in a variety of reactions. However, there are some limitations to its use in laboratory experiments. For example, it is toxic and should be handled with care. In addition, it has a relatively low solubility in common solvents, which can limit its use in certain reactions.

Future Directions

There are a number of potential future directions for 3,4-difluoro-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide. For example, it could be used in the development of new drugs, agrochemicals, and other compounds. In addition, it could be used in the development of new methods for the synthesis of peptides, peptidomimetics, and small molecules. Furthermore, it could be used in the development of new catalysts for the synthesis of various compounds. Finally, it could be used in the development of new methods for the detection and quantification of drugs, agrochemicals, and other compounds.

Synthesis Methods

3,4-difluoro-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 4-methylpyridine-2-sulfonyl chloride with N-benzyl-4-methylpiperazine. This reaction is carried out in a polar solvent such as dimethylformamide (DMF) at a temperature of 80-90 °C. The reaction is typically completed in 30-60 minutes. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.

Scientific Research Applications

3,4-difluoro-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide has been used extensively in the field of medicinal chemistry. It has been used as a substrate for the synthesis of various compounds, including peptides, peptidomimetics, and small molecules. It has also been used in the synthesis of drugs, agrochemicals, and other compounds. In addition, this compound has been used in the development of new methods for the synthesis of peptides, peptidomimetics, and small molecules.

properties

IUPAC Name

3,4-difluoro-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N5O3S/c18-14-3-2-13(12-15(14)19)16(25)20-6-11-28(26,27)24-9-7-23(8-10-24)17-21-4-1-5-22-17/h1-5,12H,6-11H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSYSJSMJFAARU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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